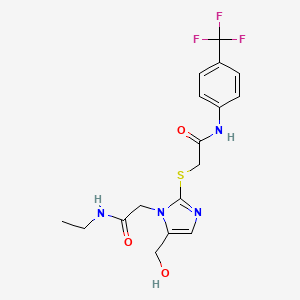

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-13(9-25)7-22-16(24)28-10-15(27)23-12-5-3-11(4-6-12)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWHUHQTPYIYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has drawn attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound may exhibit various mechanisms of action, particularly in the context of enzyme inhibition and receptor modulation. Key findings include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : Preliminary studies suggest that it may interact with specific receptors, influencing downstream signaling pathways critical for various cellular functions.

Anti-cancer Properties

Emerging research indicates potential anti-cancer effects, particularly in pancreatic cancer models. The compound has been observed to reduce cell migration and invasion in vitro, suggesting a role in inhibiting metastasis.

Study 1: Inhibition of Pancreatic Cancer Cell Migration

A study conducted on pancreatic ductal adenocarcinoma (PDA) cells revealed that treatment with this compound resulted in a significant decrease in cell migration and invasion compared to control groups. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell motility.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar imidazole derivatives, showing that modifications at various positions could enhance inhibitory potency against specific targets such as kinases involved in cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

- Substituent Position and Conformation: The hydroxymethyl group at position 5 in the target compound distinguishes it from analogues with methyl (e.g., Compound 1 in ) or aryl groups (e.g., Compound 9 in ).

- Thioether Linkage : Unlike Compound 9, which incorporates a thiazole ring, the target compound’s thioether connects to a 2-oxoethyl amide. This motif is shared with the N-benzyl analogue in , suggesting similar stability and reactivity profiles.

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogues:

- Melting Points : Imidazole-acetamides with aryl substituents (e.g., Compound 9 ) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives (e.g., Compound 1 , ~150°C). The target compound’s trifluoromethyl group may further elevate its melting point.

- Solubility : The hydroxymethyl group improves aqueous solubility relative to methyl or trifluoromethyl analogues, as observed in benzimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.